molecular formula C22H16O7 B2774882 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate CAS No. 864761-48-8

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate

Cat. No.: B2774882
CAS No.: 864761-48-8
M. Wt: 392.363
InChI Key: GQPIQZFSWGZWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core, a furan-2-carboxylate moiety, and a 2,4-dimethoxyphenyl group. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O7/c1-25-14-7-8-16(20(11-14)26-2)17-10-13-5-6-15(12-19(13)29-21(17)23)28-22(24)18-4-3-9-27-18/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPIQZFSWGZWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate typically involves a multi-step process:

  • Formation of the Chromen-2-one Core: : The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. This reaction yields 3-acetyl-4-hydroxycoumarin.

  • Introduction of the 2,4-dimethoxyphenyl Group: : The 2,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction. This involves the reaction of 3-acetyl-4-hydroxycoumarin with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Formation of the Furan-2-carboxylate Moiety: : The final step involves the esterification of the intermediate product with furan-2-carboxylic acid. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially yielding dihydro derivatives.

  • Substitution: : Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. The presence of the chromen-2-one core and the furan-2-carboxylate moiety contributes to its ability to interact with biological targets, such as enzymes and receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate various biological pathways makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
  • 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzoate
  • 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propionate

Uniqueness

Compared to similar compounds, 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is unique due to the presence of the furan-2-carboxylate moiety. This structural feature enhances its reactivity and potential biological activity, making it a more versatile compound for various applications.

Biological Activity

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its unique structure, characterized by a chromen-2-one core and a furan-2-carboxylate moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C22H16O7\text{C}_{22}\text{H}_{16}\text{O}_{7}

Key Features:

  • Chromene Core: Provides a scaffold for various substitutions and biological interactions.
  • Furan Moiety: Enhances reactivity and potential interactions with biological targets.
  • Dimethoxyphenyl Group: May influence the compound's pharmacological profile through electron-donating effects.

Antimicrobial Activity

Research indicates that 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through in vitro assays. It demonstrated the ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study:
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, indicating its potential as an anti-inflammatory agent .

Antioxidant Activity

The antioxidant capacity of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results showed that the compound effectively scavenges free radicals, suggesting its utility in preventing oxidative stress-related damage.

Table 2: Antioxidant Activity Results

Assay TypeIC50 Value (µg/mL)
DPPH25
ABTS30

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated cytotoxic effects.

Table 3: Cytotoxicity Data

Cell LineIC50 Value (µM)
MCF-715
HeLa20

Molecular docking studies suggest that the compound interacts with key enzymes involved in cancer cell proliferation and survival pathways.

The biological activity of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is believed to stem from its ability to bind to specific molecular targets such as enzymes and receptors. The binding may inhibit enzyme activity or modulate receptor signaling pathways, leading to altered cellular responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.